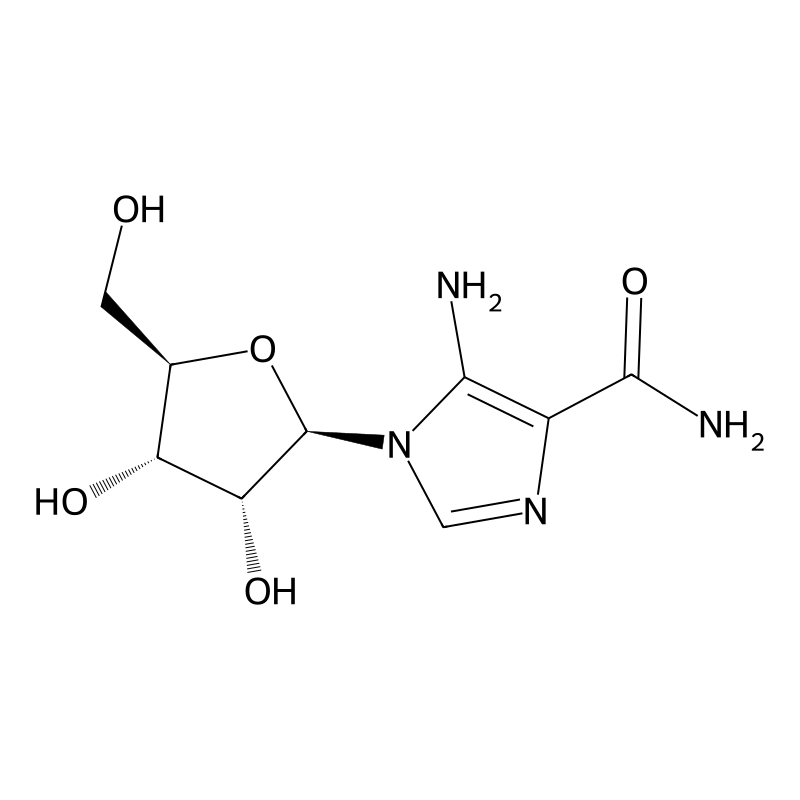

Acadesine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Acadesine, universally known as AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside), is a highly water-soluble, cell-permeable nucleoside analog that serves as the premier pharmacological activator of AMP-activated protein kinase (AMPK) [1]. Upon cellular entry via adenosine transporters, it is phosphorylated to its active nucleotide form, ZMP, which acts as a direct AMP mimetic to allosterically activate AMPK [1]. From a procurement perspective, Acadesine is prioritized over its active metabolite (ZMP) due to its superior membrane permeability, and over synthetic analogs due to its broad-spectrum activation across all AMPK heterotrimers and its excellent aqueous processability (>10-20 mg/mL), which eliminates the need for toxic organic solvents in sensitive in vivo and in vitro assays .

Substituting Acadesine with other common AMPK activators fundamentally alters the experimental model and introduces severe confounding variables. Direct procurement of the active metabolite, ZMP, fails in whole-cell assays because its negative phosphate charge renders it cell-impermeable. Substituting with Metformin introduces indirect activation via mitochondrial Complex I inhibition, which artificially alters the cellular AMP:ATP ratio and induces off-target metabolic stress [1]. Conversely, substituting with the synthetic direct activator A-769662 restricts activation exclusively to β1-subunit-containing AMPK complexes, resulting in false-negative activity in tissues expressing predominantly β2-subunits [2]. Acadesine is uniquely required when researchers need direct, pan-isoform AMPK activation without respiratory chain toxicity.

Intracellular Bioavailability: Acadesine vs. ZMP

While ZMP is the active intracellular AMPK agonist, its negative charge prevents efficient transit across the plasma membrane in whole-cell assays. Acadesine acts as an uncharged, cell-permeable prodrug that enters via adenosine transporters and is subsequently phosphorylated to ZMP by adenosine kinase [1]. Consequently, Acadesine achieves robust AMPK activation in intact cells where direct ZMP application fails or requires artificial membrane permeabilization.

| Evidence Dimension | Whole-cell membrane permeability and intracellular AMPK activation |

| Target Compound Data | Acadesine: Highly permeable via adenosine transporters; robust intracellular ZMP accumulation |

| Comparator Or Baseline | ZMP (Active Nucleotide): Impermeable in intact cells due to phosphate charge |

| Quantified Difference | Acadesine enables intact cell assays; ZMP requires permeabilization |

| Conditions | Intact in vitro cell culture models |

Procurement must target the unphosphorylated nucleoside (Acadesine) rather than the active nucleotide (ZMP) to ensure bioavailability in live-cell and in vivo models.

Pan-Isoform Activation Spectrum: Acadesine vs. A-769662

Acadesine (via its metabolite ZMP) binds to the CBS domains on the γ-subunit of AMPK, mimicking AMP and activating all heterotrimeric AMPK complexes regardless of their isoform composition. In contrast, the synthetic activator A-769662 binds at the ADaM site between the α and β subunits and strictly requires the β1-isoform for activity, failing entirely to activate β2-containing complexes [1]. This makes Acadesine a universally applicable activator across diverse tissue types.

| Evidence Dimension | AMPK heterotrimer activation profile |

| Target Compound Data | Acadesine (via ZMP): Activates all α/β/γ isoform combinations |

| Comparator Or Baseline | A-769662: Restricted to β1-subunit containing complexes only |

| Quantified Difference | Acadesine provides pan-isoform activation; A-769662 has zero activity on β2-complexes |

| Conditions | Cell-free kinase assays and isoform-specific cell lines |

Buyers screening diverse cell lines or tissues with unknown or β2-dominant expression profiles must select Acadesine to avoid false-negative activation.

Mitochondrial Independence: Acadesine vs. Metformin

Metformin is commonly used to activate AMPK, but it acts indirectly by inhibiting mitochondrial Complex I, thereby altering the cellular AMP:ATP ratio and inducing metabolic stress [1]. Acadesine bypasses the respiratory chain entirely; its metabolite ZMP directly binds AMPK. Furthermore, Metformin often requires high concentrations (up to 2 mM) and extended incubation (e.g., 7+ hours) to match the maximal AMPK stimulation achieved rapidly by 0.5 mM Acadesine [1].

| Evidence Dimension | Mechanism of activation and mitochondrial impact |

| Target Compound Data | Acadesine: Direct allosteric activation (via ZMP) without respiratory inhibition |

| Comparator Or Baseline | Metformin: Indirect activation via mitochondrial Complex I inhibition |

| Quantified Difference | Acadesine isolates AMPK signaling from confounding mitochondrial toxicity |

| Conditions | Primary cultured hepatocytes and in vitro metabolic assays |

Selecting Acadesine prevents off-target mitochondrial respiratory suppression from confounding the interpretation of AMPK-specific signaling pathways.

Aqueous Processability for In Vivo Dosing: Acadesine vs. Synthetic Activators

Unlike many synthetic small-molecule AMPK activators (such as A-769662) that require DMSO or organic solvents for stock preparation, Acadesine (CAS 2627-69-2) exhibits excellent aqueous solubility, routinely exceeding 10-20 mg/mL in water or physiological saline . This permits the direct formulation of high-concentration dosing solutions for in vivo administration (e.g., 0.5 mg/g body weight in mice) without introducing solvent-induced toxicity or artifacts .

| Evidence Dimension | Aqueous solubility and solvent requirement |

| Target Compound Data | Acadesine: >10-20 mg/mL in water/saline |

| Comparator Or Baseline | A-769662: Requires DMSO for primary stock solutions |

| Quantified Difference | Acadesine eliminates the need for organic solvents in biological assays |

| Conditions | Standard laboratory formulation at room temperature |

High aqueous solubility streamlines in vivo protocol design and eliminates the risk of DMSO-induced cytotoxicity in sensitive cell culture models.

Whole-Cell Metabolic Signaling Assays

Acadesine is the required choice over ZMP due to its ability to utilize adenosine transporters for cellular entry, enabling intact-cell studies without artificial permeabilization [1].

Pan-Tissue AMPK Screening

Acadesine is selected over A-769662 when researching tissues with heterogeneous or β2-dominant AMPK subunit expression, ensuring universal activation across all heterotrimers [2].

Mitochondria-Independent AMPK Activation

Acadesine is prioritized over Metformin in studies where mitochondrial respiratory chain integrity must be preserved, avoiding the confounding effects of Complex I inhibition[1].

In Vivo Metabolic Syndrome Modeling

Acadesine's high aqueous solubility makes it the optimal procurement choice for formulating saline-based, solvent-free dosing regimens in rodent models of obesity and diabetes [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 42 of 44 companies with hazard statement code(s):;

H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Acadesine is a 5-aminoimidazole-4-carboxamide (AICA) riboside, a ribnucleoside analog, and a nucleotide biosynthesis precursor with B cell pro-apoptotic activity. Following cellular uptake, acadesine is phosphorylated to AICA ribotide (ZMP), which mimics 5'-adenosine monophosphate (AMP). Both AMP-activated protein kinase (AMPK) and AMPK kinase (AMPKK) are activated by ZMP, which appears to be necessary for the induction of apoptosis. Acadesine-induced apoptosis also appears to require cytochrome c release from mitochondria and caspase activation and is p53-independent. However, the exact mechanism of acadesine-induced apoptosis is unknown. T cells are significantly less susceptible than B cells to acadesine-induced apoptosis. AMPK regulates several cellular systems including the cellular uptake of glucose, the beta-oxidation of fatty acids, protein synthesis, and the biogenesis of glucose transporter 4 (GLUT4) and mitochondria.

ATC Code

C01 - Cardiac therapy

C01E - Other cardiac preparations

C01EB - Other cardiac preparations

C01EB13 - Acadesine

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

Biological Half Life

Use Classification

General Manufacturing Information

Dates

2: Glazunova VA, Lobanov KV, Shakulov RS, Mironov AS, Shtil AA. Acadesine Triggers Non-apoptotic Death in Tumor Cells. Acta Naturae. 2013 Jul;5(3):74-8. PubMed PMID: 24303202; PubMed Central PMCID: PMC3848068.

3: D'Errico S, Oliviero G, Borbone N, Amato J, Piccialli V, Varra M, Mayol L, Piccialli G. Synthesis of new acadesine (AICA-riboside) analogues having acyclic D-ribityl or 4-hydroxybutyl chains in place of the ribose. Molecules. 2013 Aug 6;18(8):9420-31. doi: 10.3390/molecules18089420. PubMed PMID: 23924994.

4: Van Den Neste E, Cazin B, Janssens A, González-Barca E, Terol MJ, Levy V, Pérez de Oteyza J, Zachee P, Saunders A, de Frias M, Campàs C. Acadesine for patients with relapsed/refractory chronic lymphocytic leukemia (CLL): a multicenter phase I/II study. Cancer Chemother Pharmacol. 2013 Mar;71(3):581-91. doi: 10.1007/s00280-012-2033-5. Epub 2012 Dec 11. PubMed PMID: 23228986; PubMed Central PMCID: PMC3579463.

5: Lim GB. Surgery: No benefit of acadesine in CABG. Nat Rev Cardiol. 2012 Sep;9(9):493. doi: 10.1038/nrcardio.2012.111. Epub 2012 Jul 31. PubMed PMID: 22847168.

6: Newman MF, Ferguson TB, White JA, Ambrosio G, Koglin J, Nussmeier NA, Pearl RG, Pitt B, Wechsler AS, Weisel RD, Reece TL, Lira A, Harrington RA; RED-CABG Steering Committee and Investigators. Effect of adenosine-regulating agent acadesine on morbidity and mortality associated with coronary artery bypass grafting: the RED-CABG randomized controlled trial. JAMA. 2012 Jul 11;308(2):157-64. doi: 10.1001/jama.2012.7633. PubMed PMID: 22782417.

7: Van Den Neste E, Van den Berghe G, Bontemps F. AICA-riboside (acadesine), an activator of AMP-activated protein kinase with potential for application in hematologic malignancies. Expert Opin Investig Drugs. 2010 Apr;19(4):571-8. doi: 10.1517/13543781003703694. Review. Erratum in: Expert Opin Investig Drugs. 2010 Jun;19(6):807. PubMed PMID: 20367195.

8: Zhang W, Wang J, Wang H, Tang R, Belcher JD, Viollet B, Geng JG, Zhang C, Wu C, Slungaard A, Zhu C, Huo Y. Acadesine inhibits tissue factor induction and thrombus formation by activating the phosphoinositide 3-kinase/Akt signaling pathway. Arterioscler Thromb Vasc Biol. 2010 May;30(5):1000-6. doi: 10.1161/ATVBAHA.110.203141. Epub 2010 Feb 25. PubMed PMID: 20185792; PubMed Central PMCID: PMC3626455.

9: Robert G, Ben Sahra I, Puissant A, Colosetti P, Belhacene N, Gounon P, Hofman P, Bost F, Cassuto JP, Auberger P. Acadesine kills chronic myelogenous leukemia (CML) cells through PKC-dependent induction of autophagic cell death. PLoS One. 2009 Nov 18;4(11):e7889. doi: 10.1371/journal.pone.0007889. PubMed PMID: 19924252; PubMed Central PMCID: PMC2775681.

10: Drew BG, Kingwell BA. Acadesine, an adenosine-regulating agent with the potential for widespread indications. Expert Opin Pharmacother. 2008 Aug;9(12):2137-44. doi: 10.1517/14656566.9.12.2137 . Review. PubMed PMID: 18671468.

Explore Compound Types